![molecular formula C27H26O9 B14384841 Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate CAS No. 88101-49-9](/img/structure/B14384841.png)
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features a unique anthracene derivative structure This compound is characterized by the presence of acetic acid and a phenyl group substituted with dihydroxy and methoxy groups on an anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method is the esterification of 4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthracene moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of phenolic derivatives with different substituents.
科学的研究の応用
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its anthracene backbone.
作用機序
The mechanism of action of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can participate in redox reactions, potentially modulating oxidative stress pathways. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in the production of fragrances and as a solvent.
Anthraquinone: A derivative of anthracene, used in the production of dyes and as an intermediate in organic synthesis.
4-Hydroxyphenylacetic acid: A phenolic compound with antioxidant properties.
Uniqueness
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is unique due to its combination of anthracene, phenyl, and acetic acid moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
88101-49-9 |
|---|---|
分子式 |
C27H26O9 |
分子量 |
494.5 g/mol |
IUPAC名 |
acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5.2C2H4O2/c1-13(24)28-15-9-7-14(8-10-15)22-16-5-3-4-6-17(16)23(26)19-11-20(25)21(27-2)12-18(19)22;2*1-2(3)4/h3-12,25-26H,1-2H3;2*1H3,(H,3,4) |
InChIキー |
JYHUZKTUDKSPHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(C4=CC=CC=C42)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
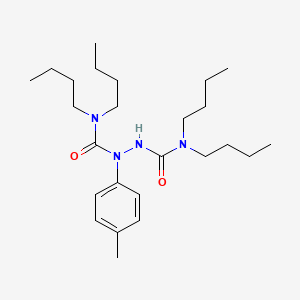
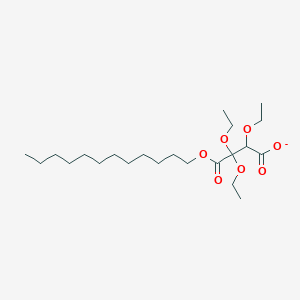
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

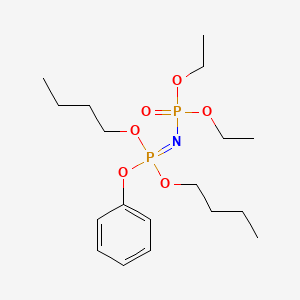
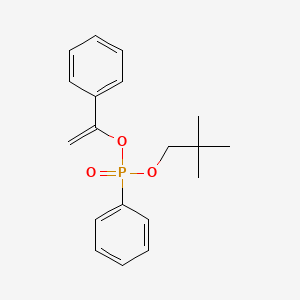
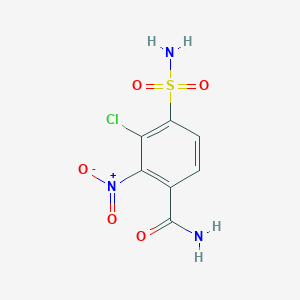
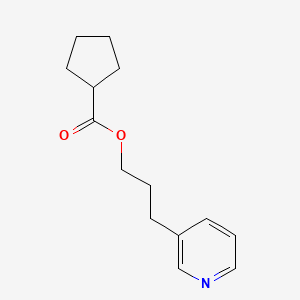
![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)
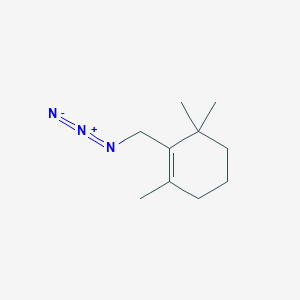
![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
